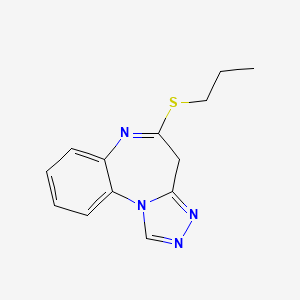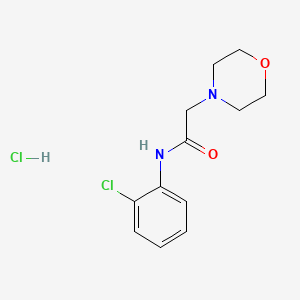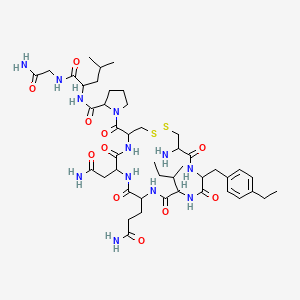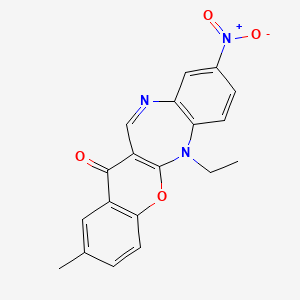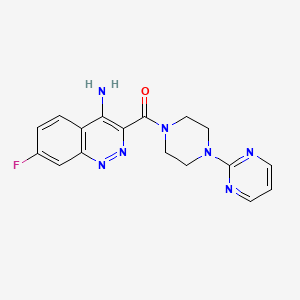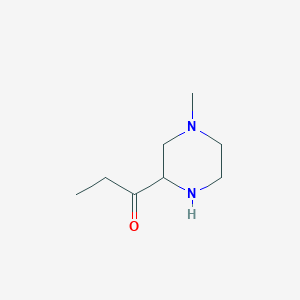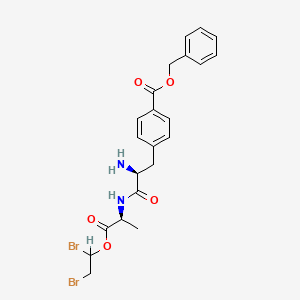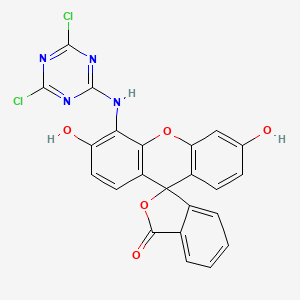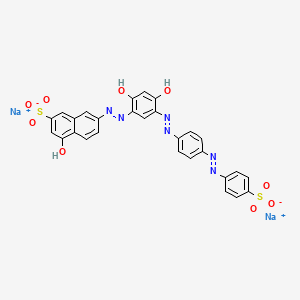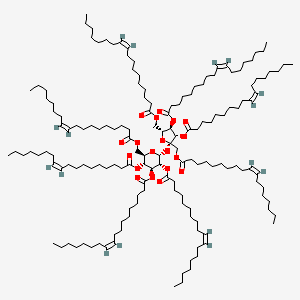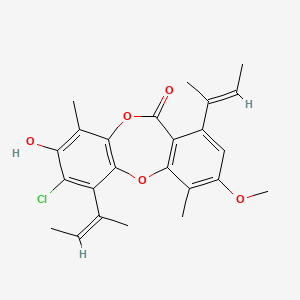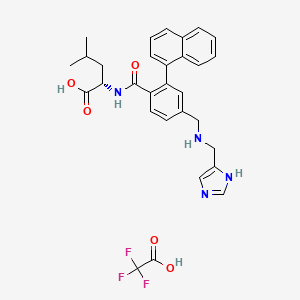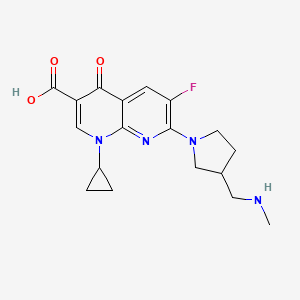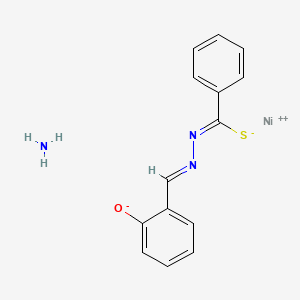
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-nickel(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-nickel(II) is a coordination compound that features a nickel(II) ion coordinated to a ligand derived from 2-hydroxybenzaldehyde and thiobenzoylhydrazine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-nickel(II) typically involves the reaction of 2-hydroxybenzaldehyde with thiobenzoylhydrazine to form the ligand, which is then coordinated to a nickel(II) ion. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-nickel(II) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of nickel.
Reduction: Reduction reactions can convert the nickel(II) center to nickel(I) or nickel(0).
Substitution: Ligand substitution reactions can occur, where the thiobenzoylhydrazonato ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand substitution reactions typically require the presence of competing ligands and may be facilitated by heating or the use of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction may produce nickel(I) or nickel(0) species. Substitution reactions result in the formation of new nickel complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-nickel(II) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological molecules.
Industry: It is used in the development of advanced materials, such as metal-organic frameworks and coordination polymers
Wirkmechanismus
The mechanism by which (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-nickel(II) exerts its effects involves coordination to target molecules through its nickel center. This coordination can alter the electronic properties of the target molecules, facilitating various chemical reactions. The compound can also interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxybenzaldehyde thiosemicarbazone: Similar in structure but with a thiosemicarbazone ligand instead of thiobenzoylhydrazonato.
Nickel(II) complexes with other hydrazone ligands: These compounds have similar coordination environments but different ligand structures.
Uniqueness
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-nickel(II) is unique due to its specific ligand structure, which imparts distinct electronic and steric properties.
Eigenschaften
CAS-Nummer |
132773-08-1 |
|---|---|
Molekularformel |
C14H13N3NiOS |
Molekulargewicht |
330.03 g/mol |
IUPAC-Name |
azane;nickel(2+);(NE,Z)-N-[(2-oxidophenyl)methylidene]benzenecarbohydrazonothioate |
InChI |
InChI=1S/C14H12N2OS.H3N.Ni/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11;;/h1-10,17H,(H,16,18);1H3;/q;;+2/p-2/b15-10+;; |
InChI-Schlüssel |
ZGMJUORGSIRREJ-OVWKBUNZSA-L |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=N/N=C/C2=CC=CC=C2[O-])/[S-].N.[Ni+2] |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NN=CC2=CC=CC=C2[O-])[S-].N.[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



